molecular formula C16H21N3O B11378617 1-(2-methylprop-2-en-1-yl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-(2-methylprop-2-en-1-yl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11378617
M. Wt: 271.36 g/mol
InChI Key: DBCLATZGAWHRAR-UHFFFAOYSA-N
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Description

1-(2-methylprop-2-en-1-yl)-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylprop-2-en-1-yl)-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Alkylation: The final step involves the alkylation of the benzodiazole core with 2-methylprop-2-en-1-yl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylprop-2-en-1-yl)-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The morpholine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzodiazole: The parent compound without the morpholine and alkyl groups.

    2-(Morpholin-4-ylmethyl)-1H-1,3-benzodiazole: Lacks the 2-methylprop-2-en-1-yl group.

    1-(2-Methylprop-2-en-1-yl)-1H-1,3-benzodiazole: Lacks the morpholine group.

Uniqueness

1-(2-methylprop-2-en-1-yl)-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the morpholine and 2-methylprop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

4-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C16H21N3O/c1-13(2)11-19-15-6-4-3-5-14(15)17-16(19)12-18-7-9-20-10-8-18/h3-6H,1,7-12H2,2H3

InChI Key

DBCLATZGAWHRAR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CN3CCOCC3

Origin of Product

United States

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